2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate
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Overview
Description
2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate is a chemical compound with the molecular formula C24H44O6. It is an ester derived from oleic acid and glycerol, featuring hydroxyl and ester functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate typically involves the esterification of oleic acid with glycerol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous feeding of oleic acid and glycerol into the reactor, along with the acid catalyst. The reaction is maintained at elevated temperatures, and the product is continuously removed and purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Ether or amine derivatives.
Scientific Research Applications
2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the formulation of biocompatible materials and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a carrier for active pharmaceutical ingredients.
Industry: Utilized in the production of cosmetics, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(phosphonooxy)propyl oleate: Similar structure but contains a phosphonooxy group instead of a hydroxy group.
2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl stearate: Similar structure but derived from stearic acid instead of oleic acid.
Uniqueness
2-Hydroxy-3-(2-hydroxy-1-oxopropoxy)propyl oleate is unique due to its specific combination of hydroxyl and ester functional groups, which confer distinct chemical and physical properties. Its ability to act as a surfactant and its biocompatibility make it particularly valuable in various applications .
Properties
CAS No. |
71400-22-1 |
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Molecular Formula |
C24H44O6 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
[2-hydroxy-3-(2-hydroxypropanoyloxy)propyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H44O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)29-19-22(26)20-30-24(28)21(2)25/h10-11,21-22,25-26H,3-9,12-20H2,1-2H3/b11-10- |
InChI Key |
BWZLMHVNONMDSZ-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)C(C)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)C(C)O)O |
Origin of Product |
United States |
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